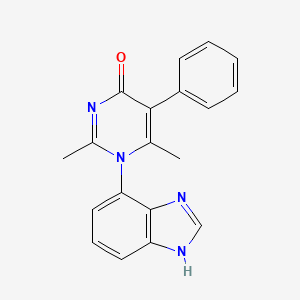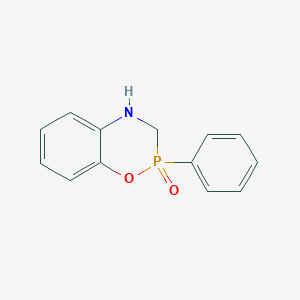
1-(1H-benzimidazol-4-yl)-2,6-dimethyl-5-phenylpyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-benzimidazol-4-yl)-2,6-dimethyl-5-phenylpyrimidin-4(1H)-one, commonly known as BDP-1, is a chemical compound that has gained significant attention in the field of scientific research due to its various potential applications. BDP-1 is a heterocyclic compound that consists of a benzimidazole and pyrimidine ring, which are fused together to form a unique molecular structure.
Mechanism of Action
The mechanism of action of BDP-1 involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and its inhibition leads to the accumulation of DNA damage, which ultimately results in apoptosis. BDP-1 has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation.
Biochemical and Physiological Effects:
BDP-1 has been shown to exhibit potent anticancer and anti-inflammatory effects in various in vitro and in vivo studies. In cancer cells, BDP-1 induces apoptosis by inhibiting PARP, leading to the accumulation of DNA damage. Inflammatory responses are also inhibited by BDP-1 through the suppression of NF-κB activation. BDP-1 has also been shown to have a low toxicity profile, making it a promising candidate for further development.
Advantages and Limitations for Lab Experiments
One of the main advantages of BDP-1 is its low toxicity profile, which makes it a safe compound to use in lab experiments. BDP-1 is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of BDP-1 is its limited solubility in aqueous solutions, which can make it challenging to use in certain experiments.
Future Directions
There are several potential future directions for the research and development of BDP-1. One of the primary areas of focus is the development of BDP-1 as a potential anticancer agent. Further studies are also needed to explore the anti-inflammatory properties of BDP-1 and its potential use in the treatment of inflammatory diseases. Additionally, the use of BDP-1 as a fluorescent probe for the detection of metal ions could be further explored. Further studies are also needed to optimize the synthesis method of BDP-1 and improve its solubility in aqueous solutions.
Conclusion:
In conclusion, BDP-1 is a heterocyclic compound that has gained significant attention in the field of scientific research due to its various potential applications. BDP-1 has been extensively studied for its potential use in cancer treatment, as well as its anti-inflammatory properties. The mechanism of action of BDP-1 involves the inhibition of PARP and NF-κB activation. BDP-1 has several advantages, including its low toxicity profile and ease of synthesis, but also has limitations such as limited solubility in aqueous solutions. Future research directions for BDP-1 include its development as an anticancer agent, exploration of its anti-inflammatory properties, and optimization of its synthesis method.
Synthesis Methods
The synthesis of BDP-1 involves the reaction of 2,6-dimethyl-4-chloropyrimidine with 4-aminobenzimidazole in the presence of a base, followed by the addition of phenyl isocyanate. The resulting product is purified using column chromatography and recrystallization to obtain pure BDP-1.
Scientific Research Applications
BDP-1 has been extensively studied for its potential applications in various scientific research fields. One of the primary research areas is cancer treatment. BDP-1 has been found to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. BDP-1 has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
1-(1H-benzimidazol-4-yl)-2,6-dimethyl-5-phenylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c1-12-17(14-7-4-3-5-8-14)19(24)22-13(2)23(12)16-10-6-9-15-18(16)21-11-20-15/h3-11H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSGXASNVWLFSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N=C(N1C2=CC=CC3=C2N=CN3)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(3-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B6015753.png)
![1-[2-(4-morpholinyl)ethyl]-6-oxo-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6015757.png)
![methyl 5-methyl-2-[(4-morpholinylcarbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B6015758.png)

![methyl {5-[(5-bromo-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B6015765.png)
![7-(2,3-difluorobenzyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6015774.png)
![3-[1-(2-chloroisonicotinoyl)-4-piperidinyl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6015781.png)

![N-benzyl-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6015807.png)
![4-hydroxy-3-methoxybenzaldehyde [3-(4-hydroxyphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6015809.png)
![N-[3-methyl-1-(1-naphthylmethyl)-1H-pyrazol-5-yl]nicotinamide](/img/structure/B6015814.png)
![2-(1,3-benzodioxol-5-yl)-4,4-dimethyl-6-phenyl-1,4,5,6-tetrahydroimidazo[4,5-e]indazole](/img/structure/B6015823.png)
![4-{[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]methoxy}benzonitrile](/img/structure/B6015824.png)
